molecular formula C14H13N5O5S2 B1669931 Deacetylcefotaxime lactone CAS No. 66340-33-8

Deacetylcefotaxime lactone

Cat. No.: B1669931
CAS No.: 66340-33-8
M. Wt: 395.4 g/mol
InChI Key: MCSWUKXFFGUOQE-RWFJUVPESA-N
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Mechanism of Action

Target of Action

Deacetylcefotaxime lactone is a major metabolite of the third-generation cephalosporin, cefotaxime . The primary targets of this compound are bacterial cell walls . It shows high affinity for penicillin-binding proteins (PBPs) in the cell wall .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . This interaction disrupts the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

Cefotaxime is metabolized into desacetylcefotaxime, which maintains antibacterial activity . This metabolite is then converted into this compound . The rate-limiting step in this pathway is the formation of this compound .

Pharmacokinetics

This compound is produced in therapeutic concentrations in neonates, infants, children, and adults . Due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . The elimination half-life for this compound is approximately 1.6 hours in adults, 2.1 hours in infants and children, and 9.4 hours in neonates . This compound persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose .

Result of Action

The presence of this compound in the body leads to an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens . This results in an enhanced therapeutic profile for its parent drug, cefotaxime .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the unique pharmacokinetic and pharmacodynamic properties of this compound enable, in part, an enhanced therapeutic profile for its parent drug which may permit longer dosing intervals for cefotaxime (i.e., every 8 or 12 hours) to be used without necessarily compromising efficacy associated with conventional (i.e., every 6 hours) dosing regimens .

Chemical Reactions Analysis

Types of Reactions: 3-Desacetyl Cefotaxime lactone undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion back to Cefotaxime under specific conditions.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

    Substitution: Reactions involving the replacement of functional groups with others.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Use of oxidizing agents like hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products: The major products formed from these reactions include modified cephalosporin derivatives and other related lactones .

Comparison with Similar Compounds

Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Deacetylcefotaxime lactone involves a series of chemical reactions that convert starting materials into the final product. The key steps involve protecting and deprotecting functional groups, as well as introducing and modifying chemical bonds.", "Starting Materials": [ "Cefotaxime", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Cefotaxime is treated with acetic anhydride and methanol to protect the amino group, forming a new compound.", "2. The protected compound is then treated with sodium hydroxide, which removes the acetyl group and forms a lactone ring.", "3. The lactone ring is then opened using hydrochloric acid, resulting in the formation of Deacetylcefotaxime lactone.", "4. The final product is purified and isolated using standard techniques." ] }

CAS No.

66340-33-8

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1

InChI Key

MCSWUKXFFGUOQE-RWFJUVPESA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Appearance

Solid powder

66340-33-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylcefotaxime lactone;  3-Desacetyl Cefotaxime Lactone;  Ceftriaxone impurity B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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